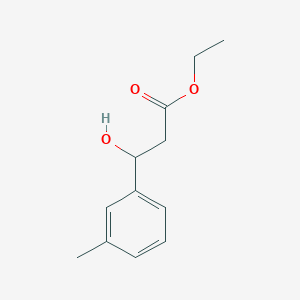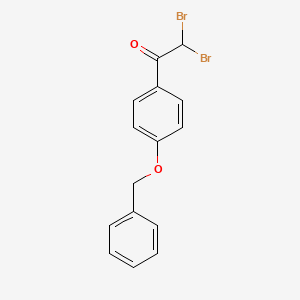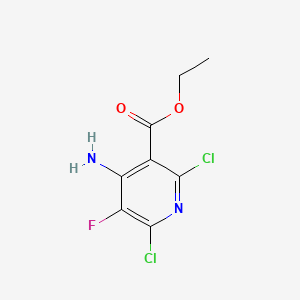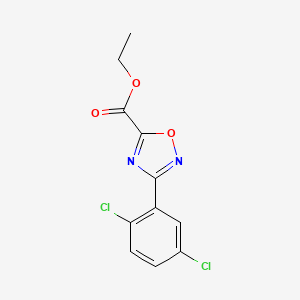![molecular formula C11H12BrN3O B13691325 6-Bromo-4-[(dimethylamino)methyl]phthalazin-1(2H)-one](/img/structure/B13691325.png)
6-Bromo-4-[(dimethylamino)methyl]phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-[(dimethylamino)methyl]phthalazin-1(2H)-one is a chemical compound with the molecular formula C11H12BrN3O and a molecular weight of 282.14 g/mol . This compound is known for its unique structure, which includes a bromine atom and a dimethylamino group attached to a phthalazinone core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization steps. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-[(dimethylamino)methyl]phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a different functional group.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-Bromo-4-[(dimethylamino)methyl]phthalazin-1(2H)-one is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-4-[(dimethylamino)methyl]phthalazin-1(2H)-one involves its interaction with specific molecular targets. The bromine and dimethylamino groups play crucial roles in binding to target molecules, influencing their activity and function. The pathways involved may include enzyme inhibition and modulation of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-[(dimethylamino)methyl]phthalazin-1(2H)-one
- 6-Fluoro-4-[(dimethylamino)methyl]phthalazin-1(2H)-one
- 6-Iodo-4-[(dimethylamino)methyl]phthalazin-1(2H)-one
Uniqueness
6-Bromo-4-[(dimethylamino)methyl]phthalazin-1(2H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable in specific research and industrial applications where bromine’s properties are advantageous .
Properties
Molecular Formula |
C11H12BrN3O |
|---|---|
Molecular Weight |
282.14 g/mol |
IUPAC Name |
6-bromo-4-[(dimethylamino)methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C11H12BrN3O/c1-15(2)6-10-9-5-7(12)3-4-8(9)11(16)14-13-10/h3-5H,6H2,1-2H3,(H,14,16) |
InChI Key |
IFECLKAUOJROHV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NNC(=O)C2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-Oxo-4-[4-[4-(phenethylcarbamoyl)phenoxy]-1-piperidyl]butanoate](/img/structure/B13691263.png)
![3-[(Chloromethoxy)methyl]toluene](/img/structure/B13691266.png)

![Ethyl 1H-benzo[g]indazole-3-carboxylate](/img/structure/B13691274.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanone](/img/structure/B13691288.png)






